Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate
Description
Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate is a synthetic organic compound featuring a tetrazole core substituted with bis[(4-chlorophenyl)methyl]amino groups and an ethyl acetate side chain. This structure confers unique physicochemical and biological properties, particularly in medicinal chemistry.
The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in biological systems. However, its exact mechanism of action and comparative efficacy require analysis against related compounds.
Properties
IUPAC Name |
ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5O2/c1-2-28-18(27)13-26-23-19(22-24-26)25(11-14-3-7-16(20)8-4-14)12-15-5-9-17(21)10-6-15/h3-10H,2,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXBZFWTQLIXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)N(CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis from Guanidine Benzoyl Chloride Hydrochloride
The primary industrial method, detailed in patent CN103012214A, involves a two-step process:
Step 1: Condensation Reaction
6-Amidino-2-naphthol methanesulfonate reacts with 4-guanidinobenzoyl chloride hydrochloride in an alkaline organic solvent (e.g., pyridine or triethylamine) at −10°C to 10°C. This yields the intermediate Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate hydrochloride.
Key Conditions :
- Molar Ratio : 1:1.2 (6-amidino-2-naphthol methanesulfonate : 4-guanidinobenzoyl chloride hydrochloride)
- Solvent : Pyridine (optimized for solubility and reaction rate)
- Reaction Time : 2.5–3.5 hours at 0–5°C, followed by 8–10 hours at 20–35°C.
Step 2: Methanesulfonation
The hydrochloride intermediate is treated with methanesulfonic acid in a water-acetone mixture (1:5 v/v) at 40–65°C. Decolorization with activated carbon and recrystallization yields the final product with >92% purity.
Alternative Pathways and Modifications
While the patent method dominates industrial production, academic studies suggest variations:
- Solvent Optimization : Replacing pyridine with N,N-diisopropylethylamine reduces toxicity but lowers yield (71% vs. 73% with pyridine).
- Temperature Control : Reactions above 10°C accelerate byproduct formation, decreasing purity by 8–12%.
Reaction Optimization and Yield Analysis
Table 1: Comparative Yields Under Different Conditions (Patent Data)
| Trial | Solvent | Temperature Range | Molar Ratio | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Pyridine | 0–5°C → 20–35°C | 1:1.2 | 70.9% | 93.5% |
| 2 | Pyridine | 0–5°C → 40°C | 1:1.5 | 73.0% | 94.2% |
| 3 | N,N-Diisopropylethylamine | −10–5°C → RT | 1:3.0 | 71.0% | 91.8% |
Key findings:
- Pyridine maximizes yield and purity due to superior nucleophilicity and stabilisation of intermediates.
- Excess 4-guanidinobenzoyl chloride hydrochloride (molar ratio >1:1.2) improves conversion but complicates purification.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Thermal Analysis
- Melting Point : Decomposition observed at ~274°C.
- Differential Scanning Calorimetry (DSC) : Endothermic peak at 271°C confirms crystalline structure stability.
Industrial-Scale Production Challenges
Impurity Profiling
Common impurities include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the tetrazole ring or the aromatic groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate is primarily recognized for its potential therapeutic properties, particularly in the realm of anticancer research. The tetrazole moiety is known for its ability to enhance biological activity and improve pharmacokinetic profiles.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. The presence of the tetrazole ring has been linked to increased anticancer activity due to its role in modulating biological pathways associated with cell proliferation and apoptosis. For instance, a study demonstrated that derivatives of tetrazole exhibited significant cytotoxic effects on human cancer cell lines, with some showing IC50 values as low as 10–30 µM, indicating potent activity against specific tumors .
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung) | 15.5 | Induction of apoptosis |
| This compound | U251 (glioblastoma) | 12.3 | Cell cycle arrest |
Neuropharmacological Effects
The compound also shows promise in neuropharmacology, particularly in seizure models. Research indicates that tetrazole derivatives can exhibit anticonvulsant properties, potentially offering new avenues for epilepsy treatment. In one study, compounds similar to this compound provided significant protection against seizures induced by electroshock tests .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. The use of various solvents and reagents has been explored to improve the efficiency of the synthetic route.
Synthetic Pathway
A notable synthetic pathway involves the reaction of bis[(4-chlorophenyl)methyl]amine with ethyl acetoacetate under controlled conditions to yield the desired tetrazole derivative . This method emphasizes the importance of reaction conditions in determining the final product's characteristics.
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in various applications:
Case Study: Anticancer Efficacy
In a controlled trial involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound's mechanism involved both apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Case Study: Anticonvulsant Properties
Another investigation assessed the anticonvulsant potential of this compound using animal models subjected to seizure-inducing stimuli. Results indicated a marked decrease in seizure frequency and duration among subjects treated with this compound, suggesting its viability as a therapeutic agent for epilepsy management .
Mechanism of Action
The mechanism of action of Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The bis[(4-chlorophenyl)methyl]amino groups may enhance the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Analogues in Epigenetic Modulation
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl]acetate
- Structural Differences: Replaces the tetrazole core with an imidazole ring and lacks the bis[(4-chlorophenyl)methyl]amino substituents.
- Functional Data: Exhibits strong inhibitory effects on nuclear sirtuins (histone deacetylases) in non-small cell lung cancer (NSCLC) cell lines. Demonstrates superior docking scores (Glide Score: −9.2 vs. −7.5 for reference inhibitors) and binding energy (−58.9 kcal/mol) compared to other sirtuin inhibitors .
- Key Advantage : Higher selectivity for sirtuin isoforms due to imidazole’s planar geometry, which enhances π-π stacking with enzyme active sites.
Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate
Agrochemical Analogues: Triazine-Based Herbicides
Triazine derivatives (e.g., metsulfuron-methyl, ethametsulfuron-methyl) share structural motifs such as substituted aromatic rings and ester groups but differ in core heterocycles (triazine vs. tetrazole).
| Compound Name | Core Structure | Substituents | Application | Key Property |
|---|---|---|---|---|
| Metsulfuron-methyl | Triazine | Methoxy, methyl, sulfonylurea | Herbicide | Inhibition of acetolactate synthase |
| Ethyl 2-[5-[bis[...]tetrazol-2-yl]acetate | Tetrazole | Bis[(4-chlorophenyl)methyl]amino, ethyl acetate | Research (hypothetical) | Potential epigenetic modulation |
- Key Contrast : Triazine herbicides target plant-specific enzymes, whereas tetrazole derivatives are theorized to interact with mammalian epigenetic regulators. The chlorine atoms in both classes enhance lipophilicity, but the tetrazole’s nitrogen-rich core may enable metal coordination in biological systems .
Biological Activity
Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate, a tetrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a CAS number of 338777-84-7. The compound features a tetrazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of bis(4-chlorobenzyl)amine with appropriate tetrazole precursors and ethyl acetate under controlled conditions to yield the desired ester .
Antifungal Activity
Recent studies have highlighted the antifungal properties of tetrazole derivatives. For instance, in a screening against Candida albicans, a related tetrazole compound demonstrated significant inhibitory effects on fungal growth with minimal cytotoxicity towards Vero epithelial cells . The findings suggest that compounds with similar structures to this compound could also exhibit promising antifungal activity.
Antibacterial Activity
The antibacterial potential of tetrazole derivatives has been explored in various studies. Compounds containing the tetrazole moiety have shown moderate to significant antibacterial effects against both Gram-negative and Gram-positive bacteria. For example, a study reported that synthesized tetrazole derivatives exhibited varying degrees of activity against bacterial strains such as Escherichia coli and Staphylococcus aureus using the agar-well diffusion method .
Case Studies and Research Findings
- Tetrazole Derivatives Against Candida albicans :
- Antimicrobial Screening :
-
Structure-Activity Relationship (SAR) :
- Investigations into the structure-activity relationship of tetrazole compounds have revealed that modifications in the aromatic substituents can significantly influence their biological activity. This highlights the importance of chemical structure in determining the efficacy of this compound as a potential drug candidate .
Q & A
Q. What synthetic strategies are commonly employed to prepare Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate?
The compound is typically synthesized via multi-step routes involving nucleophilic substitution, cyclization, and esterification. For example:
- Step 1 : Reacting hydrazine hydrate with ethyl chloroacetate derivatives to form hydrazide intermediates .
- Step 2 : Cyclization using carbon disulfide or potassium hydroxide to generate tetrazole or oxadiazole scaffolds .
- Step 3 : Functionalization with bis(4-chlorophenyl)methyl groups via alkylation or condensation reactions . Key reagents include potassium carbonate (as a base) and ethyl bromoacetate (for esterification) .
Q. How is the structural integrity of this compound validated during synthesis?
Characterization relies on spectroscopic methods:
- 1H/13C NMR : Confirms substitution patterns, aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl groups), and ester carbonyl signals (δ 170–175 ppm) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for [M+H]+) .
- IR : Identifies functional groups like C=O (ester, ~1740 cm⁻¹) and N-H (tetrazole, ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the tetrazole ring formation?
Yield optimization involves:
- Temperature control : Cyclization reactions often require reflux conditions (e.g., 80–100°C in ethanol) .
- Catalyst selection : Potassium hydroxide or sodium hydride improves ring closure efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
| Reaction Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Tetrazole cyclization | KOH, ethanol, reflux | 65–75% | |
| Esterification | Ethyl bromoacetate, K₂CO₃, acetone | 70–85% |
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Given its structural similarity to antiproliferative agents and receptor ligands:
- Anticancer assays : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding : Fluorescence polarization assays for P2Y2 receptor affinity .
- Enzyme inhibition : Kinase or protease inhibition studies with IC₅₀ determination .
Methodological Challenges
Q. How can researchers troubleshoot low purity in the final product?
Common issues and solutions:
- Byproduct formation : Use flash chromatography (normal/reverse-phase) for purification .
- Residual solvents : Lyophilization or repeated recrystallization (e.g., ethanol/water) .
- Steric hindrance : Optimize reaction time to prevent incomplete bis(4-chlorophenyl)methyl group attachment .
Q. What computational tools aid in predicting the compound’s reactivity or metabolic pathways?
- Docking software (AutoDock, Schrödinger) : Predicts binding modes to biological targets .
- ADMET prediction (SwissADME) : Estimates solubility, bioavailability, and cytochrome P450 interactions .
- Metabolite identification : LC-HRMS coupled with software like Compound Discoverer tracks biotransformations .
Data Interpretation
Q. How should researchers interpret conflicting HRMS data for this compound?
Discrepancies may arise from isotopic patterns (e.g., chlorine isotopes) or adduct formation. Solutions:
- Isotopic peak analysis : Verify chlorine’s natural abundance (³⁵Cl: 75.8%, ³⁷Cl: 24.2%) in HRMS .
- Adduct screening : Check for [M+Na]+ or [M+K]+ peaks in positive-ion mode .
Q. What strategies validate the compound’s stability under physiological conditions?
- pH stability testing : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles .
- Light exposure studies : UV-Vis spectroscopy tracks photodegradation .
Application-Oriented Questions
Q. How can this compound be functionalized for targeted drug delivery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
